Product packaging for Formamide, N-(diphenylmethyl)-N-methyl-(Cat. No.:CAS No. 75700-33-3)

Formamide, N-(diphenylmethyl)-N-methyl-

Cat. No.: B8656226
CAS No.: 75700-33-3
M. Wt: 225.28 g/mol
InChI Key: JYPYWUTVNLZVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Formamide, N-(diphenylmethyl)-N-methyl- is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Formamide, N-(diphenylmethyl)-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-(diphenylmethyl)-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B8656226 Formamide, N-(diphenylmethyl)-N-methyl- CAS No. 75700-33-3

Properties

CAS No.

75700-33-3

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-benzhydryl-N-methylformamide

InChI

InChI=1S/C15H15NO/c1-16(12-17)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3

InChI Key

JYPYWUTVNLZVCN-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for N Diphenylmethyl N Methylformamide

Convergent and Divergent Synthetic Approaches to N-(diphenylmethyl)-N-methylformamide

The construction of N-(diphenylmethyl)-N-methylformamide can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages depending on the desired outcome, such as library generation or single-target efficiency.

A convergent synthesis focuses on preparing the target molecule by joining complex fragments late in the synthetic sequence. For N-(diphenylmethyl)-N-methylformamide, the most logical convergent approach involves the preparation of the key intermediate, N-methyl-1,1-diphenylmethanamine, which is then subjected to a formylation reaction. This strategy breaks the target molecule into two primary synthons: the N-methyl-diphenylmethylamine unit and a formylating agent. The amine precursor itself can be synthesized through methods like the reductive amination of benzophenone (B1666685) with methylamine (B109427) or the N-alkylation of diphenylmethanamine. This approach is highly efficient for producing the specific target compound.

Conversely, a divergent synthesis begins with a central core molecule that is sequentially reacted to create a library of structurally related compounds. epfl.ch In this context, a molecule like diphenylmethane (B89790) could serve as a starting point. Through successive functionalization—for example, amination followed by N-alkylation and subsequent formylation—a variety of derivatives can be produced. N-(diphenylmethyl)-N-methylformamide would be one member of a larger library of substituted diphenylmethylamines and their corresponding amides, allowing for the exploration of structure-activity relationships in medicinal chemistry or materials science.

Optimization of Reaction Conditions for N-(diphenylmethyl)-N-methylformamide Synthesis

Optimizing the synthesis of N-(diphenylmethyl)-N-methylformamide primarily involves refining the N-formylation step of N-methyl-1,1-diphenylmethanamine. Key parameters for optimization include the choice of catalyst, solvent, temperature, and formyl source, all of which influence reaction kinetics, yield, and purity.

Catalytic Systems in Formamide (B127407) Synthesis

A variety of catalytic systems have been developed for the N-formylation of amines, many of which are applicable to the synthesis of N-(diphenylmethyl)-N-methylformamide. These catalysts facilitate the reaction with various formyl sources, including formic acid, methanol (B129727), and carbon dioxide, often under milder conditions than non-catalytic methods. rsc.org

Homogeneous catalysts, such as those based on ruthenium, iridium, and zinc, are highly effective. For instance, ruthenium-based catalysts can utilize methanol for C1 functionalization of amines, leading to selective N-formylation. acs.orgresearchgate.net Zinc acetate (B1210297) in combination with 1,10-phenanthroline (B135089) has proven effective for N-formylation using CO2 and a hydrosilane at room temperature. rsc.org

Heterogeneous catalysts offer the significant advantage of easy separation and recyclability. rsc.org Bimetallic nanoparticles, such as AuPd–Fe₃O₄, have been shown to catalyze the oxidative N-formylation of secondary amines using methanol as the formyl source and oxygen as a benign oxidant at room temperature. mdpi.com The magnetic Fe₃O₄ support allows for simple recovery of the catalyst. Nano TiO₂ has also been employed as a recyclable catalyst for formamide synthesis from isocyanates and formic acid. researchgate.net

The table below summarizes various catalytic systems applicable to the N-formylation of secondary amines, which could be optimized for the synthesis of N-(diphenylmethyl)-N-methylformamide.

Catalyst SystemFormyl SourceKey Advantages
Ruthenium-based complexesMethanolHigh selectivity for N-formylation. acs.org
Zinc Acetate / 1,10-phenanthrolineCO₂ / HydrosilaneMild reaction conditions (room temp); uses renewable C1 source. rsc.org
AuPd–Fe₃O₄ NanoparticlesMethanol / O₂High efficiency; catalyst is magnetically recoverable and reusable. mdpi.com
Polymeric Ionic Liquid (PIL)CO₂ / PhenylsilaneCatalyst is easily recovered and reused; high yields at room temp. epfl.ch
Copper(I) IodideMethanolEffective for N-formylation of N-heterocycles and other amines. researchgate.net

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the reaction kinetics and selectivity of N-formylation. Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used as they can dissolve a wide range of reactants and stabilize polar intermediates or transition states that may form during the reaction. In some cases, DMF can even serve as the formyl source itself, though this often requires harsh conditions. researchgate.net

The reaction rate is governed by factors such as reactant concentration, temperature, and the activation energy of the specific pathway. For catalytic reactions, the kinetics are often dependent on the catalyst's ability to activate the formyl source and the amine. For example, in the formylation of amines using CO₂ and a hydrosilane, the reaction mechanism involves the activation of both the Si-H and N-H bonds by the catalyst. rsc.org The rate can be accelerated by increasing the temperature, although this may lead to side reactions, such as the further reduction of the formamide to a methyl group. researchgate.net Therefore, a careful balance of reaction conditions is necessary to achieve optimal conversion and selectivity.

Stereochemical Control in N-(diphenylmethyl)-N-methylformamide Formation

The parent compound, N-(diphenylmethyl)-N-methylformamide, is achiral as the central carbon of the diphenylmethyl group is not a stereocenter. However, stereochemical considerations would become critical if one or both of the phenyl rings were substituted in a way that introduces chirality into the precursor molecule, N-methyl-1,1-diphenylmethanamine.

In such a scenario, where chiral precursors are used, maintaining the stereochemical integrity throughout the synthesis would be paramount. The N-formylation step itself typically does not affect existing stereocenters, especially those not directly involved in the reaction. If a racemic mixture of a chiral precursor amine is used, the product will also be a racemic mixture. To obtain an enantiomerically pure product, one would need to start with an enantiomerically pure amine. The synthesis of such a precursor would require asymmetric synthesis methods or chiral resolution.

Green Chemistry Principles in N-(diphenylmethyl)-N-methylformamide Synthesis

Applying green chemistry principles to the synthesis of N-(diphenylmethyl)-N-methylformamide aims to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov

Atom Economy and Process Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. libretexts.org Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste.

The synthesis of N-(diphenylmethyl)-N-methylformamide can be designed to maximize atom economy by carefully selecting the formylating agent. The table below compares the theoretical atom economy for the formylation of N-methyl-1,1-diphenylmethanamine (C₁₄H₁₅N, M.W. 197.28 g/mol ) to produce N-(diphenylmethyl)-N-methylformamide (C₁₅H₁₅NO, M.W. 225.29 g/mol ) using different common formyl sources.

Formylation ReactionByproduct(s)Theoretical Atom Economy (%)
C₁₄H₁₅N + HCOOH → C₁₅H₁₅NO + H₂OWater (H₂O)92.5%
C₁₄H₁₅N + CO₂ + H₂ → C₁₅H₁₅NO + H₂OWater (H₂O)92.5%
C₁₄H₁₅N + HCOOCH₃ → C₁₅H₁₅NO + CH₃OHMethanol (CH₃OH)87.6%
C₁₄H₁₅N + CO₂ + PhSiH₃ → C₁₅H₁₅NO + PhSiH₂OHPhenylsilanol68.0%

Calculations assume 100% yield and stoichiometric reagents.

The data indicates that using formic acid or the combination of carbon dioxide and hydrogen as the formyl source offers the highest atom economy, with water being the only byproduct. researchgate.netrsc.orgrsc.org While using CO₂ with a silane (B1218182) reducing agent is an attractive green alternative because it utilizes a waste product, the atom economy is lower due to the mass of the silane reagent. epfl.ch

Process efficiency extends beyond atom economy to include factors like reaction yield, energy usage, and the environmental impact of solvents and catalysts. A truly "green" process would involve:

Using a recyclable heterogeneous catalyst to minimize waste. rsc.orgmdpi.com

Employing a renewable and non-toxic C1 source like CO₂ or methanol derived from biomass. acs.orgrsc.org

Conducting the reaction in a green solvent or under solvent-free conditions. researchgate.net

Optimizing the reaction to run at lower temperatures and pressures to reduce energy consumption.

By integrating these strategies, the synthesis of N-(diphenylmethyl)-N-methylformamide can be aligned with the principles of sustainable chemical manufacturing.

Utilization of Sustainable Reagents and Solvents

The synthesis of N-(diphenylmethyl)-N-methylformamide can be approached through two primary retrosynthetic disconnections: N-formylation of N-methyl-1,1-diphenylmethanamine or N-methylation of N-(diphenylmethyl)formamide. Modern synthetic chemistry emphasizes the use of sustainable reagents and solvents to minimize environmental impact.

Catalytic N-Formylation using C1 Sources:

Traditional formylating agents often involve stoichiometric use of hazardous reagents. Sustainable alternatives focus on the catalytic utilization of C1 sources like carbon dioxide (CO₂) and methanol.

Carbon Dioxide (CO₂) as a C1 Source: The use of CO₂ as a renewable and non-toxic C1 feedstock is a cornerstone of green chemistry. rsc.orgrsc.org Catalytic systems, often based on zinc rsc.org or other transition metals, can facilitate the N-formylation of secondary amines in the presence of a reducing agent, such as a hydrosilane. While a direct application to N-methyl-1,1-diphenylmethanamine has not been extensively documented, the general applicability of these methods suggests a viable sustainable route. The reaction typically proceeds under mild conditions, offering a greener alternative to traditional methods.

Methanol as a C1 Source: Methanol is another sustainable C1 source that can be used for the N-formylation of amines. researchgate.net Ruthenium-based catalysts have been shown to effectively dehydrogenate methanol to provide a formyl equivalent for the amination reaction. researchgate.net This approach avoids the use of pre-functionalized and often toxic formylating agents.

Biocatalytic Synthesis:

Enzymatic catalysis offers a highly selective and environmentally benign approach to amide bond formation. Enzymes like N-substituted formamide deformylase have been shown to catalyze the reverse reaction of deformylation, effectively synthesizing N-benzylformamide from formate (B1220265) and benzylamine. nih.gov This biocatalytic approach, operating in aqueous media under mild conditions, presents a promising sustainable strategy for the synthesis of N-substituted formamides, potentially including N-(diphenylmethyl)-N-methylformamide.

Sustainable Solvents:

The choice of solvent plays a critical role in the environmental footprint of a chemical process. While traditional syntheses may employ chlorinated solvents or polar aprotic solvents like dimethylformamide (DMF), greener alternatives are increasingly sought. Biocatalytic syntheses often utilize water as the solvent. For other catalytic systems, the possibility of using more benign solvents or even solvent-free conditions is an active area of research. rsc.org

Innovative Methodologies for N-(diphenylmethyl)-N-methylformamide Derivatization

The derivatization of N-(diphenylmethyl)-N-methylformamide can be envisioned at several positions: the formyl group, the N-methyl group, or the aromatic rings of the diphenylmethyl moiety. While specific research on this molecule is limited, general principles of modern organic synthesis can be applied to explore potential innovative methodologies.

Exploration of Novel Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Coupling at the Amide Moiety: While less common for formamides, N-acyl amides can sometimes participate in coupling reactions. Research on transition metal-catalyzed reactions of amides, particularly involving C-N bond activation, could potentially be extended to N-(diphenylmethyl)-N-methylformamide for the introduction of new functional groups. researchgate.net

Coupling at the Aromatic Rings: The two phenyl rings of the diphenylmethyl group are potential sites for cross-coupling reactions. However, the lack of activating or directing groups on the formamide itself makes direct C-H activation for cross-coupling challenging. Pre-functionalization of the aromatic rings (e.g., through halogenation) would likely be required to engage in standard cross-coupling protocols like Suzuki, Heck, or Buchwald-Hartwig reactions.

Functionalization Strategies at Amide and Aromatic Moieties

Functionalization of the Amide:

The formyl proton is generally not reactive. Functionalization of the amide would likely involve transformation of the formyl group. For instance, reduction to the corresponding amine is a possibility.

Functionalization of the Aromatic Rings:

The phenyl rings of the benzhydryl group are susceptible to electrophilic aromatic substitution. ucalgary.ca

Electrophilic Aromatic Substitution: The N-(diphenylmethyl)-N-methylformamide group is not a strong activating or deactivating group for electrophilic aromatic substitution. The reaction would likely proceed to give a mixture of ortho, meta, and para substituted products on one or both of the phenyl rings. The specific directing effects would need to be determined experimentally. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could potentially be employed to introduce functional handles for further derivatization. masterorganicchemistry.com

Directed C-H Activation: Modern synthetic methods increasingly utilize directing groups to achieve site-selective C-H functionalization. nih.gov While the formamide group itself is not a classical directing group for C-H activation on the aromatic rings of the benzhydryl moiety, the development of novel catalytic systems could enable such transformations in the future. Research in the field of remote C-H activation, where a directing group influences reactivity at a distant site, could one day be applicable. nih.gov

Data on Derivatization:

Potential Derivatization Strategy Target Moiety Reagents and Conditions (Hypothetical) Potential Product Class
NitrationAromatic RingsHNO₃, H₂SO₄Nitro-substituted N-(diphenylmethyl)-N-methylformamide
BrominationAromatic RingsBr₂, FeBr₃Bromo-substituted N-(diphenylmethyl)-N-methylformamide
Friedel-Crafts AcylationAromatic RingsAcyl chloride, AlCl₃Acyl-substituted N-(diphenylmethyl)-N-methylformamide

Mechanistic Investigations of Reactions Involving N Diphenylmethyl N Methylformamide

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the reactivity of a chemical compound. For N-(diphenylmethyl)-N-methylformamide, these investigations would focus on the cleavage of the formyl-nitrogen bond, reactions involving the diphenylmethyl group, and the role of the amide functionality.

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.orgnih.gov Replacing an atom with its heavier isotope can lead to a slower reaction rate if the bond to that atom is broken or significantly altered in the rate-determining step. princeton.edu

While specific KIE studies on N-(diphenylmethyl)-N-methylformamide are not extensively documented, principles from related formamide (B127407) systems can be applied. For instance, in the hydrolysis of formamide, a solvent deuterium (B1214612) isotope effect can provide insights into the transition state of the reaction. researchgate.net A primary KIE would be expected if the formyl C-H bond is cleaved in the rate-determining step of a reaction. Conversely, a secondary KIE might be observed if the hybridization of the formyl carbon changes, for example, from sp² to sp³ during a nucleophilic attack. wikipedia.org

Consider a hypothetical scenario where N-(diphenylmethyl)-N-methylformamide acts as a hydride donor. A KIE study could be designed as follows:

Isotopic Labeling PositionReactionObserved kH/kDMechanistic Implication
Formyl-H vs. Formyl-DHydride transfer to an electrophile> 2C-H bond cleavage is part of the rate-determining step. princeton.edu
N-methyl-H₃ vs. N-methyl-D₃Any reaction not directly involving the methyl group~ 1The N-methyl group is not involved in the rate-determining step.

This table is illustrative and based on established principles of KIEs.

Reaction coordinate analysis maps the energetic landscape of a chemical reaction, identifying the lowest energy path from reactants to products. nih.gov This analysis, often aided by computational methods, helps to visualize intermediates and transition states. For reactions involving N-(diphenylmethyl)-N-methylformamide, the reaction coordinate would depend on the specific transformation.

In a potential Sɴ1-type reaction, cleavage of the C-N bond would lead to the formation of a relatively stable diphenylmethyl cation. The reaction coordinate would show the energy profile of this bond cleavage, the stability of the resulting carbocation intermediate, and the subsequent reaction with a nucleophile. The stability of the diphenylmethyl cation would likely result in a lower activation energy for this pathway compared to a primary or secondary analogue.

Computational studies on related formamides have explored complex reaction networks, including decomposition and hydrolysis, revealing intricate pathways with various intermediates. nih.gov Similar approaches could be applied to N-(diphenylmethyl)-N-methylformamide to understand its reactivity in detail.

Role of N-(diphenylmethyl)-N-methylformamide as a Reactant or Intermediate

While specific examples detailing the participation of N-(diphenylmethyl)-N-methylformamide in a wide array of named reactions are limited, its structure suggests potential applications in several well-known transformations.

Vilsmeier-Haack Reaction : This reaction typically uses N,N-dimethylformamide (DMF) to formylate activated aromatic rings. N-(diphenylmethyl)-N-methylformamide could potentially be used to generate a Vilsmeier reagent, although the steric bulk of the diphenylmethyl group might influence the reactivity of the resulting formylating agent. organic-chemistry.org

Leuckart-Wallach Reaction : This reaction involves the reductive amination of carbonyl compounds using formic acid or formamides. N-(diphenylmethyl)-N-methylformamide could serve as both the amine and hydride source, leading to the formation of a tertiary amine.

Barbier Reaction : While N-methylformamide has been used as a solvent to increase rates and stereoselectivity in indium-promoted Barbier reactions, the bulkier N-(diphenylmethyl)-N-methylformamide could potentially influence the stereochemical outcome if used as a solvent or additive. nih.govacs.org

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product. mdpi.com The solvent and other components can have a significant mediating effect on the reaction outcome. N-(diphenylmethyl)-N-methylformamide, as a polar aprotic solvent, could facilitate MCRs by effectively dissolving a range of reactants. Its steric bulk could also play a role in controlling the stereoselectivity of certain MCRs. For instance, in reactions like the Ugi or Passerini reactions, where a new stereocenter is formed, the chiral environment created by a bulky solvent or additive can influence the diastereomeric ratio of the products. The participation of formamides in domino reactions has been noted, suggesting a potential role for N-(diphenylmethyl)-N-methylformamide in such sequences. mdpi.com

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are often difficult to obtain experimentally. nih.gov These methods can be used to calculate the geometries of reactants, transition states, and products, as well as their relative energies. mdpi.com

For N-(diphenylmethyl)-N-methylformamide, computational studies could be employed to:

Model Transition States: For a proposed reaction, such as a formyl transfer, DFT could be used to locate the transition state structure and calculate the activation energy. rsc.org

Analyze Reaction Pathways: Different potential pathways for a reaction can be modeled, and the calculated energy barriers can help to determine the most likely mechanism. nih.gov

Investigate Electronic Effects: The electronic properties of the molecule, such as the charge distribution and molecular orbitals, can be analyzed to understand its reactivity. The influence of the diphenylmethyl group on the nucleophilicity or electrophilicity of the formamide moiety can be quantified.

A hypothetical computational study on the hydrolysis of N-(diphenylmethyl)-N-methylformamide could provide the following data:

Computational MethodBasis SetCalculated Activation Energy (kcal/mol) for Nucleophilic AttackPredicted Rate-Determining Step
B3LYP6-31G(d)22.5Attack of water/hydroxide on the formyl carbon
M06-2Xdef2-TZVP21.8Attack of water/hydroxide on the formyl carbon

This table is illustrative and based on typical computational chemistry results for amide hydrolysis.

Such computational data, when benchmarked against experimental results, can provide a detailed and validated understanding of the reaction mechanism.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms at the molecular level. nih.gov In the context of reactions involving N-(diphenylmethyl)-N-methylformamide, DFT calculations provide valuable information about the electronic structure of reactants, transition states, and products. These calculations are instrumental in determining the energetics of different reaction pathways, thereby allowing for the prediction of the most favorable mechanism.

Key parameters obtained from DFT calculations include activation energies, reaction enthalpies, and the geometries of stationary points along the reaction coordinate. For instance, by calculating the energy of the transition state for a particular reaction step, researchers can estimate the kinetic feasibility of that step. Furthermore, analysis of the molecular orbitals involved in the reaction can provide insights into the nature of bond-breaking and bond-forming processes.

While specific DFT studies exclusively focused on N-(diphenylmethyl)-N-methylformamide are not extensively documented in the literature, the principles of DFT are broadly applicable. For similar amide systems, DFT has been successfully employed to investigate mechanisms of hydrolysis, reduction, and reactions with various electrophiles and nucleophiles. These studies often involve the use of various functionals and basis sets to achieve a balance between computational cost and accuracy. ruc.dk The insights gained from these related systems can serve as a valuable guide for predicting the reactivity of N-(diphenylmethyl)-N-methylformamide.

Table 1: Representative Parameters from DFT Calculations on Amide Reactions (Note: This table is illustrative and based on general findings for amide compounds, as specific data for N-(diphenylmethyl)-N-methylformamide is not readily available.)

Reaction TypeFunctional/Basis SetCalculated ParameterValue (kcal/mol)
HydrolysisB3LYP/6-31G(d)Activation Energy+15 to +25
ReductionM06-2X/cc-pVTZReaction Enthalpy-10 to -20
AlkylationωB97X-D/6-311+G(d,p)Transition State Energy+12 to +18

Molecular Dynamics Simulations of N-(diphenylmethyl)-N-methylformamide Reactions

Molecular dynamics (MD) simulations offer a complementary approach to DFT by providing a dynamic picture of chemical reactions. nih.gov While DFT focuses on the static properties of molecules at zero Kelvin, MD simulations can model the behavior of molecules in a solvent environment at finite temperatures. researchgate.net This is particularly important for understanding the role of solvent effects, conformational flexibility, and intermolecular interactions in influencing reaction outcomes.

In the context of N-(diphenylmethyl)-N-methylformamide, MD simulations could be used to study its conformational landscape and how different conformers might influence its reactivity. The bulky diphenylmethyl group is expected to have a significant impact on the molecule's shape and its interactions with other molecules. MD simulations can track the trajectories of atoms over time, revealing how the molecule rotates, vibrates, and interacts with its surroundings. researchgate.net

Table 2: Potential Applications of MD Simulations for N-(diphenylmethyl)-N-methylformamide (Note: This table outlines potential research areas as direct simulation data is not widely published.)

Simulation FocusKey ObservablesPotential Insights
Conformational AnalysisDihedral angle distributions, RMSDIdentification of low-energy conformers and their populations
Solvation StructureRadial distribution functions, coordination numbersUnderstanding of solvent-solute interactions
Reaction DynamicsFree energy profiles, transition path samplingElucidation of reaction pathways and solvent effects on kinetics

Stereochemical Outcomes and Control in Reactions of N-(diphenylmethyl)-N-methylformamide

The stereochemical outcome of reactions is a critical aspect of organic synthesis, and reactions involving N-(diphenylmethyl)-N-methylformamide are no exception. The presence of the chiral diphenylmethyl group can, in principle, influence the stereochemistry of reactions occurring at other parts of the molecule. This can lead to the formation of diastereomeric products, and understanding the factors that control this diastereoselectivity is of significant interest.

The control of stereochemistry in such reactions can often be achieved through the use of chiral catalysts, reagents, or by modifying the reaction conditions. For example, in reactions where a new stereocenter is formed, the existing chirality of the N-(diphenylmethyl) group can direct the approach of a reagent, leading to a preference for one diastereomer over the other. The degree of this diastereoselectivity will depend on the nature of the transition state and the steric and electronic interactions between the substrate and the reagent.

While specific studies detailing the stereochemical control in reactions of N-(diphenylmethyl)-N-methylformamide are limited, general principles of asymmetric induction are applicable. For instance, Cram's rule and its modifications can be used to predict the major diastereomer formed in nucleophilic additions to the carbonyl group of a related chiral amide. Experimental techniques such as NMR spectroscopy and X-ray crystallography are essential for determining the stereochemistry of the reaction products. researchgate.net

Table 3: Factors Influencing Stereochemical Outcomes (Note: This table presents general factors that would be relevant to studying the stereochemistry of reactions involving the title compound.)

FactorDescriptionExpected Effect on Stereoselectivity
Steric HindranceThe bulky diphenylmethyl group can block one face of the molecule from attack.Can lead to high diastereoselectivity.
Chiral CatalystsA chiral catalyst can create a chiral environment around the substrate.Can induce high enantioselectivity or diastereoselectivity.
Reaction TemperatureLower temperatures often lead to higher selectivity.Can enhance the energy difference between diastereomeric transition states.
SolventThe polarity and coordinating ability of the solvent can influence transition state geometry.Can have a moderate to significant effect on selectivity.

Spectroscopic Characterization Techniques in Advanced N Diphenylmethyl N Methylformamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of Formamide (B127407), N-(diphenylmethyl)-N-methyl-. The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at ambient temperature reveals a distinctive set of paired signals. This duplication of resonances for the methyl, methine, and formyl protons is a direct consequence of the restricted rotation around the carbon-nitrogen (C-N) amide bond, leading to the presence of two distinct rotational isomers (rotamers) in solution.

At 20 °C, the ¹H NMR spectrum displays two singlets for the N-methyl protons at approximately 2.64 and 2.71 ppm. Similarly, the methine proton of the diphenylmethyl group appears as two distinct signals at 6.23 and 6.68 ppm, and the formyl proton also shows two resonances at 8.28 and 8.36 ppm. The presence of these pairs of signals provides direct evidence of the slow interchange between the two conformers on the NMR timescale.

ProtonChemical Shift (δ, ppm) in DMSO-d₆ at 20°C
N-CH₃ (Conformer 1)2.64
N-CH₃ (Conformer 2)2.71
CH (Conformer 1)6.23
CH (Conformer 2)6.68
CHO (Conformer 1)8.28
CHO (Conformer 2)8.36

Advanced 2D NMR Techniques (COSY, HMQC, HMBC)

To further unravel the complex structure and assign all proton and carbon signals unambiguously, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is instrumental in identifying proton-proton coupling networks within the molecule. For Formamide, N-(diphenylmethyl)-N-methyl-, a COSY spectrum would reveal the correlation between the methine proton and the aromatic protons of the two phenyl rings, aiding in the assignment of the complex aromatic region.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments establish direct one-bond correlations between protons and their attached carbon atoms. An HSQC or HMQC spectrum would definitively link the proton signals of the N-methyl and methine groups to their corresponding carbon resonances.

Dynamic NMR Studies of Conformational Changes

The presence of two rotamers at room temperature makes Formamide, N-(diphenylmethyl)-N-methyl- an ideal candidate for dynamic NMR (DNMR) studies. By acquiring ¹H NMR spectra at varying temperatures, the kinetics of the rotational process around the C-N amide bond can be investigated.

As the temperature is increased, the rate of interconversion between the two conformers also increases. This is observed in the NMR spectrum as a broadening of the paired signals, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). For the N-methyl protons of Formamide, N-(diphenylmethyl)-N-methyl-, the coalescence temperature has been observed at 110 °C (383 K).

From the coalescence temperature and the frequency difference (Δν) between the signals at low temperature (27.2 Hz for the methyl protons at 20 °C), the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. For Formamide, N-(diphenylmethyl)-N-methyl-, this barrier is approximately 19.5 kcal/mol, a value consistent with other N,N-disubstituted formamides.

Dynamic NMR ParameterValue
Coalescence Temperature (Tc)110 °C (383 K)
Frequency Difference (Δν) at 20°C27.2 Hz
Rotational Barrier (ΔG‡)19.5 kcal/mol

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, offering a molecular fingerprint.

Correlating Vibrational Modes with Molecular Structure

The IR and Raman spectra of Formamide, N-(diphenylmethyl)-N-methyl- are characterized by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1650-1680 cm⁻¹ in the IR spectrum. The exact position of this band is sensitive to the electronic environment and conformation of the molecule. The C-N stretching vibration of the amide group is also a characteristic feature, usually found in the 1400-1450 cm⁻¹ region. The spectra also contain bands corresponding to the C-H stretching and bending vibrations of the methyl, methine, and aromatic groups.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
C=O Stretch (Amide I)1650 - 1680
C-N Stretch1400 - 1450
Aromatic C=C Stretch1450 - 1600
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000

In situ IR/Raman Monitoring of Reactions

In situ IR and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time. By immersing a probe directly into the reaction mixture, the concentration of reactants, intermediates, and products can be tracked by following the changes in the intensity of their characteristic vibrational bands. For reactions involving Formamide, N-(diphenylmethyl)-N-methyl-, such as its synthesis or subsequent transformations, in situ spectroscopy would allow for the optimization of reaction conditions, the identification of transient intermediates, and a deeper understanding of the reaction mechanism.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and for deducing the structure of the compound.

Upon ionization in the mass spectrometer, the molecular ion of Formamide, N-(diphenylmethyl)-N-methyl- will undergo fragmentation. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. A primary and highly favorable fragmentation pathway for this compound is the cleavage of the C-N bond between the diphenylmethyl group and the nitrogen atom. This would result in the formation of a stable diphenylmethyl cation (benzhydryl cation) at m/z 167, which would likely be the base peak in the spectrum. Other significant fragments would arise from the formamide moiety.

Fragment Ionm/zProposed Structure
[C₁₃H₁₁]⁺167Diphenylmethyl cation
[CH₃NCHO]⁺58N-methylformamide radical cation
[CHO]⁺29Formyl cation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For Formamide, N-(diphenylmethyl)-N-methyl-, which has a chemical formula of C₁₅H₁₅NO, the theoretical exact mass can be calculated. This value would be compared against the experimentally determined mass in an HRMS analysis to confirm the elemental composition. However, at present, no such experimental HRMS data for this compound has been reported in the scientific literature.

Table 1: Theoretical HRMS Data for Formamide, N-(diphenylmethyl)-N-methyl-

Molecular FormulaCompound NameTheoretical Exact Mass (m/z)
C₁₅H₁₅NOFormamide, N-(diphenylmethyl)-N-methyl-225.1154

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. This process provides valuable information about the connectivity of atoms within the molecule. In an MS/MS experiment, ions of the target molecule are isolated, fragmented (e.g., through collision-induced dissociation), and the resulting fragments are mass-analyzed.

In the case of Formamide, N-(diphenylmethyl)-N-methyl-, characteristic fragmentation patterns would be expected. Key fragments would likely arise from the cleavage of the bonds around the central nitrogen and the diphenylmethyl group. For instance, the loss of the formyl group or cleavage yielding the stable diphenylmethyl cation would be anticipated. Despite the utility of this technique, there are no published MS/MS spectra or detailed fragmentation pathway studies available for Formamide, N-(diphenylmethyl)-N-methyl-.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map, from which the atomic positions can be determined.

For Formamide, N-(diphenylmethyl)-N-methyl-, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. However, a search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined or reported. Consequently, key crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not available.

Table 2: Status of Crystallographic Data for Formamide, N-(diphenylmethyl)-N-methyl-

ParameterData
Crystal SystemNot Determined
Space GroupNot Determined
Unit Cell DimensionsNot Determined
Bond Lengths & AnglesNot Determined

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. Understanding these interactions is crucial for predicting the physical properties of the solid material.

Theoretical and Computational Studies of N Diphenylmethyl N Methylformamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. For N-(diphenylmethyl)-N-methylformamide, these calculations reveal the distribution of electrons and the nature of its molecular orbitals, which are crucial for predicting its reactivity and spectroscopic behavior.

Orbital analysis for N-(diphenylmethyl)-N-methylformamide, typically performed using methods like Density Functional Theory (DFT), shows a complex interplay of electronic effects. The electron density is not uniformly distributed across the molecule. The formamide (B127407) group, with its electronegative oxygen and nitrogen atoms, creates a region of high electron density. The nitrogen atom's lone pair of electrons is delocalized into the carbonyl group's π-system, resulting in a partial double bond character for the C-N bond. This delocalization is a key feature of amides and influences the molecule's geometry and rotational barriers.

The two phenyl rings of the diphenylmethyl group are also regions of high electron density due to their delocalized π-electron systems. The methyl group, being an electron-donating group, slightly increases the electron density on the nitrogen atom. The distribution of electron density can be visualized through electrostatic potential maps, where regions of negative potential (high electron density) are typically associated with the carbonyl oxygen, and regions of positive potential (low electron density) are found around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. researchgate.netnumberanalytics.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

For N-(diphenylmethyl)-N-methylformamide, the HOMO is expected to be localized primarily on the nitrogen atom and the phenyl rings, reflecting the presence of the nitrogen lone pair and the π-electrons of the aromatic systems. The LUMO is likely to be centered on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond.

The interaction between these frontier orbitals governs the molecule's behavior in chemical reactions. wikipedia.org For instance, in a reaction with an electrophile, the HOMO of N-(diphenylmethyl)-N-methylformamide would be involved in the initial interaction. Conversely, in a reaction with a nucleophile, the LUMO would be the site of attack. The energies of these orbitals can be calculated using computational methods, providing quantitative predictions of reactivity. pku.edu.cn

Table 1: Calculated Frontier Molecular Orbital Energies for N-(diphenylmethyl)-N-methylformamide (Illustrative)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -0.8
HOMO-LUMO Gap 5.7

Note: These are representative values based on typical DFT calculations for similar organic molecules and are intended for illustrative purposes.

Conformational Analysis and Energy Landscapes

The flexibility of N-(diphenylmethyl)-N-methylformamide allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometric parameters. libretexts.orglsu.edu For N-(diphenylmethyl)-N-methylformamide, a full PES would be incredibly complex due to the large number of rotatable bonds. Therefore, computational studies typically focus on specific degrees of freedom, such as the rotation around the C-N amide bond and the bonds connecting the diphenylmethyl group to the nitrogen.

By systematically changing these dihedral angles and calculating the energy at each point, a simplified PES can be generated. researchgate.net This map reveals the low-energy regions corresponding to stable conformers (energy minima) and the transition states that connect them (saddle points). diva-portal.org These calculations are crucial for understanding the dynamic behavior of the molecule. A recent study on N-benzhydrylformamides, which are structurally analogous, utilized DFT calculations to explore the energy profiles associated with the rotation around the C-N bond and the N-CH bond, providing insight into the conformational preferences. mdpi.com

Due to the partial double bond character of the C-N bond in the formamide moiety, rotation around this bond is restricted, leading to the existence of conformational isomers, often referred to as rotamers. mdpi.com In N-(diphenylmethyl)-N-methylformamide, the two main conformers would be the E and Z isomers (or trans and cis with respect to the carbonyl group and the diphenylmethyl group).

Computational studies on similar amides, such as N-methylformamide, have shown that the trans conformer is generally more stable than the cis conformer due to reduced steric hindrance. researchgate.netnih.gov For N-(diphenylmethyl)-N-methylformamide, the bulky diphenylmethyl group would likely further favor the trans conformation where it is positioned away from the methyl group. The relative stability of these conformers can be quantified by calculating their energies. The energy difference between the conformers and the rotational barrier can be determined from the PES.

Table 2: Calculated Relative Energies of Conformers for N-(diphenylmethyl)-N-methylformamide (Illustrative)

Conformer Relative Energy (kcal/mol) Rotational Barrier (kcal/mol)
E (trans) 0.0 -
Z (cis) 3.5 18.5

Note: These values are illustrative and based on typical computational results for substituted formamides.

Spectroscopic Parameter Prediction and Validation

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

For N-(diphenylmethyl)-N-methylformamide, important spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each nucleus. The presence of E and Z conformers would be expected to give rise to two distinct sets of signals in the NMR spectrum, particularly for the methyl and formyl protons, as observed in related N-benzhydrylformamides. mdpi.com The calculated chemical shifts can aid in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the various vibrational modes of the molecule, such as the C=O stretch, C-N stretch, and the various vibrations of the phenyl rings. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and to confirm the predicted geometry of the most stable conformer.

The agreement between predicted and experimental spectroscopic data serves as a validation of the computational methods and the theoretical understanding of the molecule's structure and properties.

Table 3: Predicted and Experimental Spectroscopic Data (Illustrative)

Spectroscopic Parameter Predicted Value Experimental Value
¹H NMR (formyl proton, ppm) 8.1 8.0
¹³C NMR (carbonyl carbon, ppm) 165 163
IR (C=O stretch, cm⁻¹) 1680 1675

Note: Experimental values are hypothetical and for illustrative comparison purposes.

Research Applications and Emerging Roles of N Diphenylmethyl N Methylformamide in Chemical Sciences

Contribution to Materials Science Research

Integration into Polymeric Architectures

The incorporation of specific functional moieties into polymer chains is a fundamental strategy for designing materials with tailored properties. The N-(diphenylmethyl)-N-methylformamide group, with its significant steric bulk and aromatic character, presents intriguing possibilities for modifying polymer backbones.

The introduction of the bulky diphenylmethyl groups as side chains on a polymer would likely lead to significant changes in its physical and mechanical properties. These groups would restrict chain mobility, potentially increasing the glass transition temperature (Tg) and enhancing the thermal stability of the polymer. The large volume of these side groups would also disrupt chain packing, likely leading to a more amorphous morphology and potentially affecting properties such as solubility and gas permeability.

In the context of advanced materials, polymers functionalized with N-(diphenylmethyl)-N-methylformamide could find applications in areas such as membrane technology or as high-performance engineering plastics. The polarity of the formamide (B127407) group, combined with the hydrophobicity of the diphenylmethyl groups, could create unique interfacial properties.

Table 1: Hypothetical Properties of Polymers Functionalized with N-(diphenylmethyl)-N-methylformamide

Polymer BackboneMonomer with Functional GroupProposed Polymer NamePotential Property ChangePotential Application
PolystyreneN-(diphenylmethyl)-N-methyl-4-vinylbenzamidePoly(N-(diphenylmethyl)-N-methyl-4-vinylbenzamide)Increased Tg, altered solubilityHigh-performance thermoplastic
PolyacrylateN-(diphenylmethyl)-N-methyl-2-aminoethyl acrylatePoly(N-(diphenylmethyl)-N-methyl-2-aminoethyl acrylate)Enhanced thermal stabilitySpecialty coating

Application in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. The N-(diphenylmethyl)-N-methylformamide molecule possesses features that make it a promising candidate for use in supramolecular assemblies.

The two phenyl rings of the diphenylmethyl group are capable of participating in π-π stacking interactions, a key driving force in the self-assembly of many supramolecular systems. These interactions could lead to the formation of well-ordered aggregates, such as columnar or layered structures, in the solid state or in solution. The polar N-methylformamide portion of the molecule could engage in dipole-dipole interactions or hydrogen bonding (if co-assembled with suitable partners), providing additional control over the assembly process.

The self-assembly of N-(diphenylmethyl)-N-methylformamide or its derivatives could lead to the formation of novel supramolecular materials, such as organogels or liquid crystals. nih.gov The properties of these materials would be highly dependent on the nature and strength of the intermolecular interactions.

Role in Reaction Methodologies and Reagent Design

The unique structural and electronic properties of N-(diphenylmethyl)-N-methylformamide suggest its potential utility in the development of new synthetic methods and reagents.

Novel Reagents for Organic Transformations

Formamides, such as N,N-dimethylformamide (DMF), are known to act as reagents in various organic transformations, including formylation reactions. researchgate.net N-(diphenylmethyl)-N-methylformamide could potentially serve as a specialized formylating agent, where the bulky diphenylmethyl group could influence the selectivity of the reaction.

Furthermore, the compound could be a precursor to the N-methyl-N-(diphenylmethyl)aminyl radical or cation, which could be utilized in novel C-N bond-forming reactions. The stability of the diphenylmethyl carbocation suggests that the C-N bond to the formyl group might be selectively cleaved under certain conditions, releasing a reactive amine species.

The dehydration of N-substituted formamides is a known route to isocyanides. organic-chemistry.orgnih.gov Applying this methodology to N-(diphenylmethyl)-N-methylformamide would yield the corresponding isocyanide, a versatile building block in multicomponent reactions.

Stereoselective Synthesis Applications

The field of stereoselective synthesis often employs sterically demanding groups to control the three-dimensional outcome of a chemical reaction. masterorganicchemistry.com The diphenylmethyl group in N-(diphenylmethyl)-N-methylformamide is a prime candidate for such a role.

If a chiral center is introduced into the diphenylmethyl group, or if the molecule is used in conjunction with a chiral catalyst, the formamide could act as a chiral auxiliary or a directing group. The steric bulk of the diphenylmethyl group could effectively shield one face of a reacting molecule, forcing an incoming reagent to approach from the less hindered side, thus leading to a high degree of stereoselectivity. ethz.ch

For instance, in a metal-catalyzed reaction, the formamide oxygen could coordinate to the metal center, positioning the bulky diphenylmethyl group in a way that directs a subsequent transformation to a specific site on the substrate with a defined stereochemistry. Such directing groups are pivotal in modern organic synthesis for achieving high levels of chemo-, regio-, and stereoselectivity. pkusz.edu.cnnih.gov

Table 2: Potential Stereoselective Reactions Employing N-(diphenylmethyl)-N-methylformamide Derivatives

Reaction TypeRole of the Formamide DerivativeProposed SubstrateExpected Outcome
Asymmetric Aldol ReactionChiral AuxiliaryChiral N-(diphenylmethyl)-N-methylacetamide enolateDiastereoselective formation of β-hydroxy carbonyl compound
Directed C-H ActivationDirecting GroupAryl substrate with an N-(diphenylmethyl)-N-methylformamide directing grouportho-selective functionalization with high stereocontrol
Diels-Alder ReactionChiral DienophileAcrylate derivative of a chiral N-(diphenylmethyl)-N-methylamineEnantioselective formation of a cyclohexene (B86901) derivative

Future Directions and Perspectives in N Diphenylmethyl N Methylformamide Research

Exploration of New Synthetic Pathways and Atom-Economical Routes

The development of novel and efficient methods for synthesizing N-(diphenylmethyl)-N-methylformamide is a primary focus of future research. A significant goal is the creation of atom-economical routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. nih.govresearchgate.net This approach aligns with the principles of green chemistry, aiming for more sustainable and environmentally friendly chemical processes. Researchers are exploring cascade reactions, which allow for the formation of complex molecules in a single, efficient step. nih.govresearchgate.net The operational simplicity of such reactions, including their tolerance to air and moisture and their ability to be performed at room temperature, makes them particularly attractive for industrial applications. nih.govresearchgate.net

Synthetic GoalApproachPotential Benefits
Increased EfficiencyCascade ReactionsReduced reaction steps, minimized waste
SustainabilityAtom EconomyMaximized use of starting materials
PracticalityAir and Moisture ToleranceSimplified reaction conditions
Cost-EffectivenessAmbient Temperature ReactionsLower energy consumption

Integration of Machine Learning and AI in Synthetic Design

AI/ML ApplicationDescriptionImpact on Synthesis
Predictive ModelingAlgorithms that forecast reaction outcomes and suggest optimal synthetic routes.Accelerates the discovery of new and efficient synthetic pathways. nih.govmit.edu
Reaction OptimizationAI systems that identify the best conditions to maximize product yield and purity.Reduces the need for extensive trial-and-error experimentation.
In Silico ScreeningVirtual screening of potential starting materials and catalysts to identify the most promising candidates.Narrows down experimental options, saving time and resources. digitellinc.com

Expanded Applications in Interdisciplinary Fields

Q & A

Basic: What physicochemical properties of N-(diphenylmethyl)-N-methyl-formamide are critical for experimental design?

Methodological Answer:
Key properties include solubility , thermal stability , and polarity , which influence solvent selection, reaction conditions, and purification. For example:

  • Thermodynamic Data : Analogous compounds like N,N-dimethylformamide (DMF) exhibit a boiling point of 153°C and polarity index of 6.4, making them effective polar aprotic solvents .
  • Stability : DMF degrades under strong acids/bases, releasing CO and dimethylamine; similar degradation pathways should be monitored for the target compound .
PropertyValue (DMF Analogue)Evidence Source
Boiling Point153°C
Polarity Index6.4
Degradation TriggersAcids/Bases

Basic: How should N-(diphenylmethyl)-N-methyl-formamide be safely handled and stored?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. NIOSH recommends air concentration limits <10 ppm for DMF analogues due to hepatotoxicity risks .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to minimize vapor exposure .

Basic: What spectroscopic methods are suitable for characterizing N-(diphenylmethyl)-N-methyl-formamide?

Methodological Answer:

  • NMR : Use deuterated solvents (e.g., DMF-d7) for ¹H/¹³C NMR. DMF shows carbonyl peaks at δ 162–167 ppm (¹³C) and δ 8.02 ppm (¹H) .
  • IR Spectroscopy : Look for C=O stretching at 1670–1650 cm⁻¹ and N–CH₃ bending at 1370 cm⁻¹ .
  • Mass Spectrometry : Electron ionization (EI) fragments should include [M+H]⁺ and diagnostic peaks for diphenylmethyl groups .

Advanced: How can contradictions in reported thermodynamic data for this compound be resolved?

Methodological Answer:

  • Cross-Validation : Compare data from NIST Standard Reference Database (e.g., DMF’s ΔfH°gas = -239.3 kJ/mol) with experimental calorimetry .
  • Error Analysis : Assess purity (>99% by GC) and calibration standards (e.g., certified reference materials from Fisher Scientific) .
  • Computational Validation : Use Gaussian or DFT calculations to predict enthalpy/entropy and compare with empirical results .

Advanced: What strategies optimize synthesis of high-purity N-(diphenylmethyl)-N-methyl-formamide?

Methodological Answer:

  • Purification : Distill under reduced pressure (e.g., 0.1 mmHg at 80°C) to remove residual amines or solvents .
  • Analytical QC : Use HPLC (C18 column, 254 nm UV detection) with a mobile phase of 70:30 acetonitrile/water to confirm purity ≥99% .
  • Degradation Mitigation : Add stabilizers (e.g., 0.1% BHT) to prevent radical-induced decomposition .

Advanced: How can degradation products of this compound be analyzed under varying conditions?

Methodological Answer:

  • Stress Testing : Expose to UV light (254 nm), heat (60°C), or acidic/basic conditions (pH 2–12) for 24–72 hours .
  • Detection Methods :
    • GC-MS : Use a DB-5MS column to identify volatile degradation byproducts (e.g., formic acid, diphenylmethane) .
    • LC-QTOF : Non-volatile products (e.g., oxidized intermediates) can be characterized via high-resolution mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.